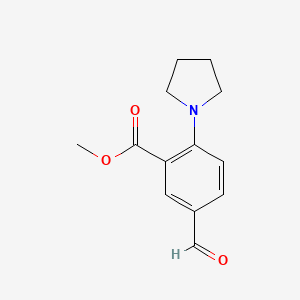
3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “2,6-Dichlorophenyl” part suggests the presence of a phenyl (benzene) ring with chlorine atoms at the 2nd and 6th positions . The “5-isopropyl” indicates an isopropyl group attached to the 5th position of the isoxazole ring . The “4-carboxylic acid” part implies a carboxylic acid functional group at the 4th position of the isoxazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Polymer Synthesis
3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylic acid is involved in the synthesis of thermotropic polyesters, which exhibit unique melting behaviors. These polyesters, characterized by differential scanning calorimetry and wide-angle X-ray scattering measurements, show potential in developing materials with specific thermal properties (Kricheldorf & Thomsen, 1992).
Cross-Coupling Reactions in Organic Chemistry
The carboxylic acid anion moiety of this compound serves as a directing group in regioselective cross-coupling reactions. This facilitates selective substitution in complex organic molecules, which is crucial for the development of pharmaceuticals and other organic compounds (Houpis et al., 2010).
Corrosion Inhibition
Compounds containing the this compound structure have been studied for their efficiency in inhibiting corrosion of metals in acidic media. These studies are essential for the development of more effective and environmentally friendly corrosion inhibitors (Bentiss et al., 2007).
Medicinal Chemistry
The structure of this compound is also explored in medicinal chemistry for the synthesis of compounds with potential biological activities. These activities include antimicrobial and anti-inflammatory properties, which are pivotal in developing new therapeutic agents (Karegoudar et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . These interactions can result in the inhibition or activation of the target, which can lead to changes in the cell’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects . These effects can include changes in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
Similar compounds have been found to be well absorbed and distributed throughout the body . Metabolism often involves biotransformation to more polar metabolites, which are then excreted .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, including changes in enzyme activity, receptor binding, and cellular signaling .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins . This interaction is significant in the context of its anti-inflammatory properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-κB signaling pathway, which plays a critical role in inflammatory responses . Additionally, it affects the expression of genes involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their catalytic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Furthermore, it may also influence gene expression by modulating transcription factors such as NF-κB.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing inflammation over extended periods . Its stability and degradation need to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without significant adverse effects. At higher doses, it can cause toxicity and adverse effects such as gastrointestinal irritation and renal impairment . These dosage-dependent effects highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, its transport across cell membranes is facilitated by specific transporters, ensuring its effective localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its efficacy.
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3/c1-6(2)12-10(13(17)18)11(16-19-12)9-7(14)4-3-5-8(9)15/h3-6H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHBOPAQVKEDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734730 | |
| Record name | 3-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774605-58-2 | |
| Record name | 3-(2,6-Dichlorophenyl)-5-(1-methylethyl)-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774605-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1399824.png)

![Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate](/img/structure/B1399826.png)
![Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1399827.png)







![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)

